
Methyl 3,5,9,11,13-pentaoxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5,9,11,13-pentaoxotetradecanoate is an organic compound with a complex structure that includes multiple ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5,9,11,13-pentaoxotetradecanoate typically involves esterification reactions. One common method is the reaction of tetradecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity. The use of solid acid catalysts can also enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5,9,11,13-pentaoxotetradecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,5,9,11,13-pentaoxotetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Methyl 3,5,9,11,13-pentaoxotetradecanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit certain enzymes or receptors, thereby altering metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the multiple ester groups.
13-Methyltetradecanoic acid: Another fatty acid derivative with different functional groups and properties
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
95275-10-8 |
|---|---|
Formule moléculaire |
C15H20O7 |
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
methyl 3,5,9,11,13-pentaoxotetradecanoate |
InChI |
InChI=1S/C15H20O7/c1-10(16)6-13(19)7-11(17)4-3-5-12(18)8-14(20)9-15(21)22-2/h3-9H2,1-2H3 |
Clé InChI |
IWHGVFNJUIVFLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CC(=O)CCCC(=O)CC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


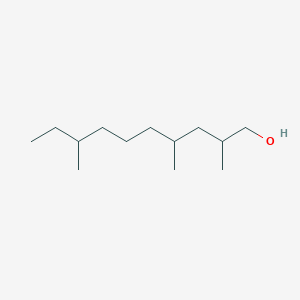
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
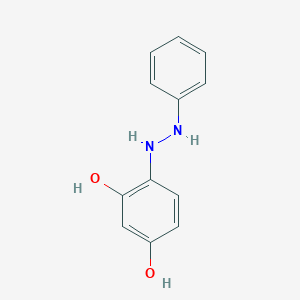
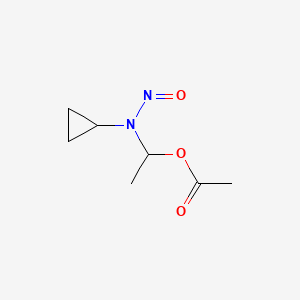
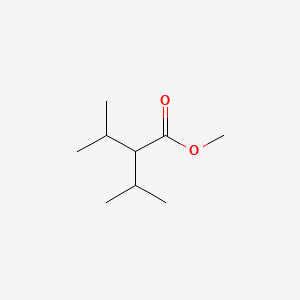



![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
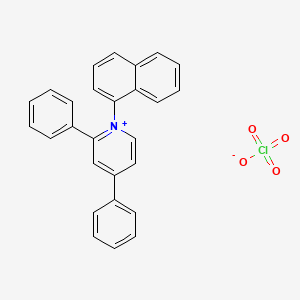
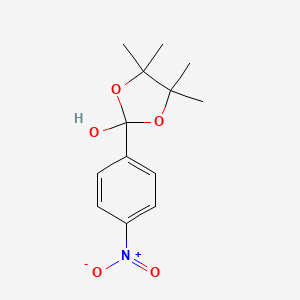
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
